[(4-Bromo-3-fluorophenyl)methyl](pentyl)amine

Catalog No.
S847762
CAS No.
1537058-21-1
M.F
C12H17BrFN
M. Wt
274.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(4-Bromo-3-fluorophenyl)methyl](pentyl)amine

CAS Number

1537058-21-1

Product Name

[(4-Bromo-3-fluorophenyl)methyl](pentyl)amine

IUPAC Name

N-[(4-bromo-3-fluorophenyl)methyl]pentan-1-amine

Molecular Formula

C12H17BrFN

Molecular Weight

274.17 g/mol

InChI

InChI=1S/C12H17BrFN/c1-2-3-4-7-15-9-10-5-6-11(13)12(14)8-10/h5-6,8,15H,2-4,7,9H2,1H3

InChI Key

WHRYRUIXTGRYDF-UHFFFAOYSA-N

SMILES

CCCCCNCC1=CC(=C(C=C1)Br)F

Canonical SMILES

CCCCCNCC1=CC(=C(C=C1)Br)F

(4-Bromo-3-fluorophenyl)methylamine is a chemical compound with the molecular formula C12_{12}H17_{17}BrFN. It features a bromine atom and a fluorine atom attached to a phenyl ring, along with a pentyl amine group. This structure suggests potential applications in medicinal chemistry and materials science due to its unique electronic and steric properties.

  • Potential applications based on structural features: Due to the presence of a primary amine group and a fluorophenyl ring, (4-Bromo-3-fluorophenyl)methyl: pentylamine could be hypothetically explored in medicinal chemistry research. However, no documented research on this specific molecule is available.
  • Commercially available: The compound can be commercially purchased from a few chemical suppliers, suggesting potential research interest but without disclosing the specific applications (AK Scientific: , Ambeed: ).

Further exploration might involve:

  • Patent search: A patent search may reveal if this compound or similar compounds are being investigated for specific therapeutic applications.
  • Scientific literature review: An in-depth analysis of scientific publications might uncover research where this compound serves as a building block for the synthesis of more complex molecules with desired properties.
Typical for amines and substituted phenyl derivatives, including:

  • N-Alkylation: (4-Bromo-3-fluorophenyl)methylamine can react with alkyl halides to form more complex amine derivatives.
  • Electrophilic Aromatic Substitution: The presence of the bromine and fluorine substituents can direct further substitution on the aromatic ring.
  • Reduction Reactions: The compound may be reduced to yield secondary or tertiary amines depending on the reaction conditions.

Research indicates that compounds with similar structures often exhibit significant biological activity, including:

  • Antidepressant Effects: Analogous compounds have been studied for their potential in treating mood disorders.
  • Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Neurotransmitter Modulation: The amine group may interact with neurotransmitter systems, suggesting potential use in neuropharmacology.

Synthesis of (4-Bromo-3-fluorophenyl)methylamine can be achieved through several methods:

  • Direct Alkylation: Reacting 4-bromo-3-fluorobenzyl chloride with pentylamine under basic conditions.
  • Reductive Amination: Using an aldehyde or ketone derived from 4-bromo-3-fluorobenzaldehyde and then reducing it in the presence of pentylamine.
  • Grignard Reaction: Forming the phenyl derivative via Grignard reagents followed by amination.

The compound has various potential applications, including:

  • Pharmaceuticals: As a building block for drug development targeting neurological conditions or cancer.
  • Chemical Research: Useful in studies involving structure-activity relationships in medicinal chemistry.
  • Material Science: Potential applications in developing novel materials due to its unique chemical properties.

Interaction studies of (4-Bromo-3-fluorophenyl)methylamine focus on its binding affinity with various biological targets, including:

  • Receptor Binding: Investigating its interaction with serotonin or dopamine receptors.
  • Enzyme Inhibition: Assessing its role as an inhibitor for enzymes involved in neurotransmitter metabolism.

These studies help elucidate the compound's pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with (4-Bromo-3-fluorophenyl)methylamine. Here are a few notable examples:

Compound NameStructureUnique Features
(3-Bromo-4-fluorophenyl)methylamineC8_{8}H9_{9}BrFNMethyl substitution may enhance lipophilicity.
(4-Bromo-3-methylphenyl)methylamineC12_{12}H17_{17}BrNMethyl group alters electronic properties.
(4-Chloro-3-fluorophenyl)methylamineC12_{12}H17_{17}ClFNChlorine offers different reactivity compared to bromine.

Uniqueness

(4-Bromo-3-fluorophenyl)methylamine is unique due to its combination of both bromine and fluorine substituents, which can significantly influence its reactivity and biological activity compared to similar compounds lacking these halogens. The presence of the pentyl chain also contributes to its distinct properties, potentially enhancing its solubility and interaction profiles within biological systems.

This compound's multifaceted applications across various fields underscore its significance in ongoing research and development efforts.

XLogP3

3.9

Dates

Modify: 2023-08-16

Explore Compound Types